molecular formula C14H18FN3O B2837245 N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide CAS No. 1209977-26-3

N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide

Cat. No. B2837245
CAS RN: 1209977-26-3
M. Wt: 263.316
InChI Key: SSIPKUGEVGWKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide, also known as MLN4924, is a small molecule inhibitor that has shown potential as an anticancer agent. It was first discovered in 2009 and has since been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in cancer therapy.

Mechanism of Action

N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is a small protein that plays a key role in regulating the activity of the ubiquitin-proteasome pathway, which is responsible for degrading proteins in cells. By blocking NAE activity, N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide prevents the activation of NEDD8 and disrupts the normal functioning of the ubiquitin-proteasome pathway. This leads to the accumulation of proteins in cells and ultimately induces cell death.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing cell death, it can also inhibit the growth and proliferation of cancer cells, block the formation of new blood vessels that feed tumors, and enhance the effectiveness of other anticancer drugs. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide is its specificity for NAE, which allows for targeted inhibition of the ubiquitin-proteasome pathway in cancer cells. This specificity also minimizes off-target effects and reduces the risk of toxicity in normal cells. However, N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide has some limitations in lab experiments, including its relatively short half-life and the need for high concentrations to achieve maximal inhibition of NAE activity.

Future Directions

There are several potential future directions for research on N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide. These include exploring its effectiveness in combination with other anticancer drugs, investigating its potential for use in immunotherapy, and developing new formulations or delivery methods to improve its pharmacokinetics and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide and to identify potential biomarkers that could be used to predict response to treatment.

Synthesis Methods

The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide involves several steps, including the reaction of 3-fluoroaniline with ethyl chloroacetate to form 2-(3-fluoroanilino)acetate. This intermediate is then reacted with 2-cyano-3-methylbutan-2-ol in the presence of a base to yield N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide. The process is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), a key regulator of the ubiquitin-proteasome pathway. By blocking NAE activity, N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide can induce cell death in cancer cells and has shown promise in preclinical studies as a treatment for a variety of cancers, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-6-4-5-11(15)7-12/h4-7,10,17H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIPKUGEVGWKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.